2-Anilino-3-(butylamino)-5-phenylnaphthalene-1,4-dione
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Overview
Description
2-Anilino-3-(butylamino)-5-phenylnaphthalene-1,4-dione is a synthetic organic compound belonging to the naphthoquinone family. Naphthoquinones are known for their diverse biological activities and are widely studied for their potential applications in medicine, agriculture, and industry. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anilino-3-(butylamino)-5-phenylnaphthalene-1,4-dione typically involves the reaction of 1,4-naphthoquinone with aniline and butylamine. One common method is the ultrasound-assisted reaction, which provides a clean, fast, and efficient route to the desired product. This method involves the formation of an electron donor-acceptor (EDA) complex between the naphthoquinone and aniline, followed by the addition of butylamine under ultrasound irradiation . This approach not only shortens the reaction time but also improves the yield compared to conventional methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and solvent choice, can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Anilino-3-(butylamino)-5-phenylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The anilino and butylamino groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
2-Anilino-3-(butylamino)-5-phenylnaphthalene-1,4-dione has several scientific research applications:
Mechanism of Action
The biological activity of 2-Anilino-3-(butylamino)-5-phenylnaphthalene-1,4-dione is primarily attributed to its redox properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components such as DNA, proteins, and lipids. This mechanism is similar to other naphthoquinones, which act as oxidizing or dehydrogenation agents . The molecular targets and pathways involved include the inhibition of key enzymes and disruption of cellular redox balance.
Comparison with Similar Compounds
Similar Compounds
2-Anilino-6-dibutylamino-3-methylfluoran: Known for its optical properties and used in security inks.
2,3-Dianilino-1,4-naphthoquinone: Exhibits similar biological activities and is studied for its antifungal properties.
Uniqueness
2-Anilino-3-(butylamino)-5-phenylnaphthalene-1,4-dione stands out due to its specific combination of anilino and butylamino groups, which confer unique redox properties and biological activities. Its ability to form stable EDA complexes and undergo efficient ultrasound-assisted synthesis further distinguishes it from other naphthoquinone derivatives.
Properties
CAS No. |
874749-29-8 |
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Molecular Formula |
C26H24N2O2 |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
2-anilino-3-(butylamino)-5-phenylnaphthalene-1,4-dione |
InChI |
InChI=1S/C26H24N2O2/c1-2-3-17-27-23-24(28-19-13-8-5-9-14-19)25(29)21-16-10-15-20(22(21)26(23)30)18-11-6-4-7-12-18/h4-16,27-28H,2-3,17H2,1H3 |
InChI Key |
OOZUHXUIZUFSDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(C(=O)C2=CC=CC(=C2C1=O)C3=CC=CC=C3)NC4=CC=CC=C4 |
Origin of Product |
United States |
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